Physalaemin, lys(5)-thr(6)-
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Overview
Description
Physalaemin, lys(5)-thr(6)- is a tachykinin peptide derived from the skin of the South American frog, Physalaemus fuscumaculatus . It is closely related to substance P and is known for its potent vasodilatory and hypotensive effects . The compound has a unique sequence that allows it to bind to neurokinin-1 receptors, making it a valuable tool in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Physalaemin, lys(5)-thr(6)- can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin . The process typically includes the following steps:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence, which is activated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of physalaemin, lys(5)-thr(6)- follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Physalaemin, lys(5)-thr(6)- undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) is commonly used for oxidation reactions.
Reduction: Dithiothreitol (DTT) is often used for reduction reactions.
Substitution: Various amino acid derivatives and coupling reagents are used in substitution reactions.
Major Products Formed
Oxidation: Methionine sulfoxide.
Reduction: Restored methionine.
Substitution: Analog peptides with modified sequences.
Scientific Research Applications
Physalaemin, lys(5)-thr(6)- has a wide range of applications in scientific research:
Mechanism of Action
Physalaemin, lys(5)-thr(6)- exerts its effects by binding to neurokinin-1 receptors (NK1R) on target cells . This binding triggers a cascade of intracellular signaling pathways, leading to various physiological responses such as vasodilation and increased salivation . The helical conformation of the peptide is essential for its interaction with NK1R .
Comparison with Similar Compounds
Similar Compounds
Substance P: Another tachykinin peptide with similar structure and function.
Eledoisin: A peptide with similar vasodilatory effects but different sequence.
Uniqueness
Physalaemin, lys(5)-thr(6)- is unique due to its higher affinity for mammalian neurokinin receptors compared to substance P . This makes it a more potent tool for studying receptor behavior and developing therapeutic agents .
Properties
CAS No. |
73572-30-2 |
---|---|
Molecular Formula |
C58H85N13O16S |
Molecular Weight |
1252.4 g/mol |
IUPAC Name |
(3S)-4-[(2S)-2-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxo-3-[[(2S)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]butanoic acid |
InChI |
InChI=1S/C58H85N13O16S/c1-31(2)26-40(54(83)65-37(49(60)78)22-25-88-5)64-46(75)30-61-51(80)41(28-35-16-18-36(73)19-17-35)67-55(84)42(27-34-12-7-6-8-13-34)68-57(86)48(33(4)72)70-53(82)38(14-9-10-23-59)66-56(85)44-15-11-24-71(44)58(87)43(29-47(76)77)69-50(79)32(3)62-52(81)39-20-21-45(74)63-39/h6-8,12-13,16-19,31-33,37-44,48,72-73H,9-11,14-15,20-30,59H2,1-5H3,(H2,60,78)(H,61,80)(H,62,81)(H,63,74)(H,64,75)(H,65,83)(H,66,85)(H,67,84)(H,68,86)(H,69,79)(H,70,82)(H,76,77)/t32-,33+,37-,38-,39-,40-,41-,42-,43-,44-,48-/m0/s1 |
InChI Key |
JDWGXVXQFARQIG-UTSVTYMMSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@@H]4CCC(=O)N4)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C4CCC(=O)N4 |
Origin of Product |
United States |
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